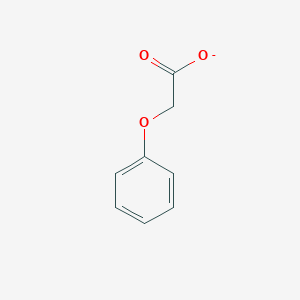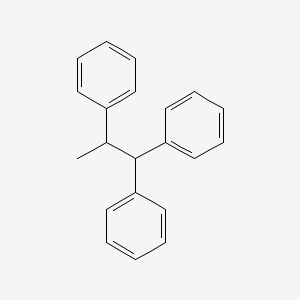
Phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxyacetate is a monocarboxylic acid anion that is the conjugate base of phenoxyacetic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of a phenoxyacetic acid.
Aplicaciones Científicas De Investigación
Ecotoxicity of Phenoxyacetate Derivatives
- A 2020 study by Turek et al. found that certain this compound herbicides, such as 2,4-D and MCPA, exhibit high toxicity to non-target organisms, highlighting the need for novel and environmentally friendly analogs. The study investigated the impact of oxygen by sulfur replacement in the phenoxy moiety of ammonium chlorophenoxyacetates on toxicity towards aquatic organisms, noting significant increases in ecotoxicity with S-analogs (Turek et al., 2020).
Synthesis and Chemical Properties
- Research by Tian Chui-liang in 2004 focused on the synthesis of phenoxyacetic acid and allyl this compound, examining the factors influencing these reactions and achieving high yields under optimal conditions (Tian Chui-liang, 2004).
Genotoxicity Evaluation
- A 2005 study investigated the genotoxicity of 4-CPA, a derivative of this compound, by evaluating sister chromatid exchange in human lymphocyte culture. It found no significant change in sister chromatid exchange frequency at the tested concentration of 4-CPA (Bagci et al., 2005).
Water Treatment and Pesticide Removal
- Ignatowicz (2009) conducted research on the removal of phenoxyacid pesticides using sorption methods on activated carbons. The study found that various physico-chemical properties and process parameters influenced the adsorption of these pesticides, suggesting effective removal strategies (Ignatowicz, 2009).
Oxidative Stress Induction
- A 2012 study discussed the role of 2,4-Dichlorophenoxyacetic acid, a widely used phenoxyacetic herbicide, in inducing oxidative stress. This herbicide has been one of the most used since its introduction in 1946 (Tayeb et al., 2012).
Biotransformation in Anaerobic Conditions
- Research by Gibson and Suflita in 2004 examined the anaerobic biotransformation of chlorophenoxyacetates to chlorophenols by a bacterial consortium. The study showed that the addition of reduced substrates could increase the rate of degradation of these compounds (Gibson & Suflita, 2004).
Propiedades
Fórmula molecular |
C8H7O3- |
|---|---|
Peso molecular |
151.14 g/mol |
Nombre IUPAC |
2-phenoxyacetate |
InChI |
InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/p-1 |
Clave InChI |
LCPDWSOZIOUXRV-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)OCC(=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-chlorophenyl)-3-[2-(4-methylphenyl)cyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1228755.png)
![N-[(2-hydroxy-1-naphthalenyl)-(4-methylphenyl)methyl]cyclohexanecarboxamide](/img/structure/B1228756.png)
![3-butan-2-yl-1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-phenylethyl)thiourea](/img/structure/B1228758.png)

![1-(3-Methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea](/img/structure/B1228760.png)

![3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester](/img/structure/B1228764.png)
![6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium](/img/structure/B1228765.png)



![N-[4-[cyano-[3-[2-(4-morpholinyl)ethylamino]-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1228776.png)
![2-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile](/img/structure/B1228778.png)
![6-amino-5-cyano-2-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester](/img/structure/B1228779.png)